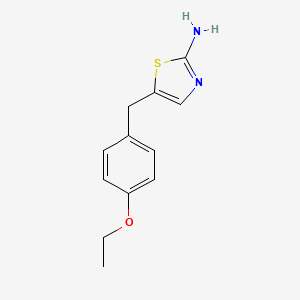
2-fluoro-4-(4-méthylphényl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-4-(4-methylphenyl)benzoate is an organic compound with the molecular formula C15H13FO2. It is a derivative of benzoic acid, featuring a fluorine atom and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
Methyl 2-fluoro-4-(4-methylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-4-(4-methylphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-4-(4-methylphenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-fluoro-4-(4-methylphenyl)benzoate may involve large-scale esterification processes. These processes often use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of efficient catalysts and purification techniques ensures the production of high-purity methyl 2-fluoro-4-(4-methylphenyl)benzoate.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-fluoro-4-(4-methylphenyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: Methyl 2-fluoro-4-(4-methylphenyl)methanol.
Oxidation: 2-fluoro-4-(4-methylphenyl)benzoic acid.
Mécanisme D'action
The mechanism of action of methyl 2-fluoro-4-(4-methylphenyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-fluorobenzoate: Similar structure but lacks the 4-methylphenyl group.
Methyl 4-fluorobenzoate: Fluorine atom is positioned differently on the benzene ring.
Methyl 2-(4-methylphenyl)benzoate: Lacks the fluorine atom.
Uniqueness
Methyl 2-fluoro-4-(4-methylphenyl)benzoate is unique due to the presence of both a fluorine atom and a 4-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
methyl 2-fluoro-4-(4-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)12-7-8-13(14(16)9-12)15(17)18-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBVGQOJIWXJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2570907.png)


![[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B2570913.png)
![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2570914.png)
![N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2570915.png)
![3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-[(Dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine](/img/structure/B2570917.png)

![N-[2-[(2-Chloroacetyl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B2570920.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2570928.png)

